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Compound of Interest

Compound Name: Echimidine

Cat. No.: B1671080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation, purification, and

characterization of Echimidine for the purpose of creating a certified reference material (CRM).

Echimidine, a hepatotoxic pyrrolizidine alkaloid found in various plant species, is a critical

standard for toxicological studies and regulatory monitoring in food and feed safety.[1][2][3] The

purity of Echimidine standards is paramount, as it often co-occurs and co-elutes with its

isomers, echihumiline and hydroxymyoscorpine, which can impact the accuracy of analytical

results.[1][2]

This application note outlines a robust workflow from the extraction of Echimidine N-oxide

from its natural source, Echium plantagineum, through to the purification and characterization

of the free base, ensuring high purity suitable for a CRM.

Experimental Workflow Overview
The overall process involves the extraction of pyrrolizidine alkaloid N-oxides from plant

material, reduction to the free base, followed by a multi-step purification process, and finally,

comprehensive analytical characterization to confirm identity and purity.
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Figure 1: Overall workflow for the preparation of Echimidine CRM.
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Experimental Protocols
Extraction and Reduction of Pyrrolizidine Alkaloids from
Echium plantagineum
This protocol is adapted from established methods for extracting pyrrolizidine alkaloids from

plant sources.

Materials:

Dried, powdered Echium plantagineum

Methanol

Sulfuric acid

Zinc dust

Ethyl acetate

Sodium carbonate (Na₂CO₃)

Deionized water

Protocol:

Methanol Extraction: Macerate the powdered plant material in methanol for 24-48 hours.

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol

extract. This extract will contain Echimidine primarily in its N-oxide form.

Reduction of N-oxides: Dissolve the crude extract in a minimal amount of dilute sulfuric acid.

Add zinc dust portion-wise with stirring until the reduction is complete. This step reduces the

pyrrolizidine alkaloid N-oxides to their corresponding free bases.

Acid-Base Extraction: a. Filter the reaction mixture to remove excess zinc. b. Make the

aqueous acidic solution alkaline by adding Na₂CO₃. c. Extract the alkaloids into ethyl

acetate. d. Pool the organic layers and evaporate the solvent to yield a crude mixture of

pyrrolizidine alkaloids.
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Purification of Echimidine
A multi-step purification process is necessary to isolate Echimidine from other alkaloids and its

isomers.

1.2.1. Centrifugal Partition Chromatography (CPC)

CPC is employed for the initial fractionation of the crude alkaloid mixture.

Protocol:

System Preparation: Use a biphasic solvent system of chloroform (mobile phase) and a

citrate buffer (pH 5.6) as the stationary phase.

Fractionation: Dissolve the crude alkaloid mixture in the mobile phase and inject it into the

CPC system.

Collection: Collect fractions and analyze them by analytical HPLC to identify those enriched

in Echimidine and its isomers. Pool the relevant fractions.

1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is used for the final purification and isolation of Echimidine from its co-

eluting isomers.

Protocol:

Column: C18 stationary phase.

Mobile Phase: A gradient of acetonitrile in a lithium phosphate buffer (32 mM, pH 7.2).

Gradient: Start with 10% acetonitrile and increase to 20% over approximately 15 minutes.

Injection: Dissolve the CPC-enriched fraction in a methanol/water/acetic acid mixture

(1:1:0.005) at a concentration of 100 mg/mL.

Fraction Collection: Collect the peak corresponding to Echimidine based on retention time,

which should be distinct from the peak containing echihumiline and hydroxymyoscorpine
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under these neutral pH conditions.

Purity Assessment and Characterization
The purified Echimidine must be rigorously analyzed to confirm its identity and purity, which

are critical for a CRM.

1.3.1. Analytical HPLC-MS/MS for Purity and Isomer Separation

This method confirms the separation of Echimidine from its isomers and quantifies its purity.

Protocol:

HPLC System: Utilize a core-shell C18 column (e.g., Kinetex Evolution C18, 2.6 µm, 50 x 2.1

mm).

Mobile Phase:

A: Water with 10 mM Ammonium Formate, pH 6.8.

B: Acetonitrile.

Gradient: A gradient from 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.

Mass Spectrometry:

Ionization: Positive Electrospray Ionization (ESI+).

Precursor Ion: m/z 398.2 [M+H]⁺.

Monitor for the precursor ion and characteristic product ions.
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Figure 2: Analytical workflow for purity assessment.

1.3.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of Echimidine.

Protocol:

Sample Preparation: Dissolve the purified Echimidine in deuterated chloroform (CDCl₃).

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.

Analysis: Compare the acquired spectra with known data for Echimidine. Key characteristic

signals for Echimidine include olefinic proton signals around δH 6.09 and 5.85.

Data Presentation
Analytical Characterization Data
The following tables summarize the expected analytical data for the purified Echimidine
reference material.

Table 1: HPLC-MS/MS Parameters for Purity Analysis
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Parameter Value

HPLC System

Column Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm

Mobile Phase A Water with 10 mM Ammonium Formate, pH 6.8

Mobile Phase B Acetonitrile

Gradient 5% B to 95% B over 10 minutes

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Mass Spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

Precursor Ion (m/z) 398.2173 [M+H]⁺

| Fragmentation Mode | HCD |

Table 2: Key ¹H NMR Chemical Shifts for Echimidine (Solvent: CDCl₃, 500 MHz)

Proton Chemical Shift (δ ppm) Multiplicity

H-2 5.85 m

H-19 6.09 q

H-7 5.35 m

H-1' 4.85, 4.35 d, d

H-20 1.75 d

| H-21 | 1.76 | s |

Table 3: Purity and Yield Data (Illustrative)
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Stage Yield (%) Purity (%)

Crude Alkaloid Extract - ~20-30%

Post-CPC Fraction ~60% ~70-80%

| Final Purified Echimidine | ~45% | >99.0% |

Conclusion
The protocols described provide a comprehensive framework for the isolation, purification, and

characterization of Echimidine from Echium plantagineum to generate a high-purity certified

reference material. The critical step of separating Echimidine from its isomers using a neutral

pH HPLC method is highlighted, ensuring the accuracy and reliability of the resulting standard.

The analytical data presented serve as a benchmark for the successful preparation of

Echimidine CRM for use in research and regulatory applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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